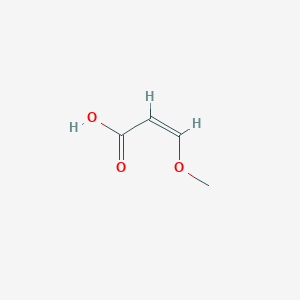

(Z)-3-Methoxyacrylic acid

Description

Significance of α,β-Unsaturated Carbonyl Compounds in Organic Synthesis

Α,β-unsaturated carbonyl compounds are fundamental building blocks in the field of organic synthesis. rsc.orgrsc.org Their characteristic conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, imparts unique reactivity. fiveable.mewikipedia.org This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous. wikipedia.org This enables a wide array of chemical transformations, most notably the Michael addition, a cornerstone of carbon-carbon bond formation. fiveable.me

The versatility of α,β-unsaturated carbonyl compounds allows for their incorporation into the synthesis of complex molecules, including natural products, pharmaceuticals, and materials. rsc.orgfiveable.me The ability to tune their reactivity by modifying substituents further enhances their utility, making them indispensable tools for chemists. fiveable.me These compounds can be synthesized through various methods, with carbonylation reactions being a particularly atom-efficient approach. rsc.orgrsc.orgresearchgate.net

Stereochemical Considerations in (Z)-3-Methoxyacrylic Acid Chemistry

The stereochemistry of the double bond in 3-methoxyacrylic acid is crucial, with the (Z) and (E) isomers exhibiting different properties and reactivity. The designation (Z), from the German word zusammen meaning "together," indicates that the higher priority substituents on each carbon of the double bond are on the same side. wikipedia.org Conversely, (E), from entgegen meaning "opposite," signifies that they are on opposite sides. wikipedia.org

In the context of this compound, the specific spatial arrangement of the methoxy (B1213986) and carboxylic acid groups influences its role in chemical reactions. For instance, the stereochemistry of the dienophile in a Diels-Alder reaction is preserved in the final product, meaning the use of the (Z)-isomer will lead to a specific stereoisomer of the resulting six-membered ring. masterorganicchemistry.com This control over stereochemistry is paramount in the synthesis of complex target molecules where specific three-dimensional arrangements of atoms are required. Research has shown that different isomers can be key in the synthesis of various compounds, including heterocyclic structures. epfl.ch The (Z)-isomer of related compounds, such as the methyl ester of 2-fluoro-3-methoxyacrylic acid, has been specifically used in the synthesis of fluorine-containing pyrazolones and pyrimidines. epfl.ch

Historical Context of this compound Research and Applications

While early research history on this compound specifically is not extensively documented in readily available literature, its derivatives have been subjects of study for their utility in synthesis. For example, the methyl ester of 3-methoxyacrylic acid is a known chemical intermediate. researchgate.net The synthesis of azoxystrobin (B1666510), a widely used fungicide, involves a (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylic acid intermediate. csic.esherts.ac.ukherts.ac.uk The study of such complex molecules highlights the importance of their constituent parts, including the α,β-unsaturated acid core. The investigation into the metabolism of such fungicides also leads to the study of related acrylic acid derivatives. researchgate.net The general class of acrylate (B77674) polymers, derived from acrylic acid, has been a significant area of industrial and academic research for many years, underscoring the long-standing interest in this family of compounds. spectroscopyonline.com

Chemical and Physical Properties

Below are tables detailing some of the known properties of 3-methoxyacrylic acid and its derivatives.

| Property | Value | Compound | Source |

|---|---|---|---|

| Molecular Formula | C4H6O3 | (E)-3-Methoxyacrylic acid | nih.gov |

| Molecular Weight | 102.09 g/mol | (E)-3-Methoxyacrylic acid | nih.gov |

| CAS Number | 23548-96-1 | This compound | bldpharm.com |

| Melting Point | 3-4 °C | Methyl 3-methoxyacrylate | chemsynthesis.com |

| Boiling Point | 169 °C | Methyl 3-methoxyacrylate | chemsynthesis.com |

| Density | 1.07 g/mL | Methyl 3-methoxyacrylate | chemsynthesis.com |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds.

| Spectroscopy | Data | Compound | Source |

|---|---|---|---|

| 1H NMR (CDCl3, 300 MHz) | δ 7.56 (dd, J = 12.6, 0.2 Hz, 1H), 5.13 (d, J = 12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H) | Methyl 3-methoxyacrylate | researchgate.net |

| 13C NMR (CDCl3, 75.5 MHz) | δ 167.5, 162.7, 95.2, 56.8, 50.5 | Methyl 3-methoxyacrylate | researchgate.net |

| IR (CH2Cl2) | 2956, 2852, 1717, 1629, 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102, 961, 918, 828, 747 cm-1 | Methyl 3-methoxyacrylate | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6O3 |

|---|---|

Molecular Weight |

102.09 g/mol |

IUPAC Name |

(Z)-3-methoxyprop-2-enoic acid |

InChI |

InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- |

InChI Key |

VFUQDUGKYYDRMT-IHWYPQMZSA-N |

Isomeric SMILES |

CO/C=C\C(=O)O |

Canonical SMILES |

COC=CC(=O)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Z 3 Methoxyacrylic Acid

Fundamental Reactivity Patterns

The unique arrangement of functional groups in (Z)-3-methoxyacrylic acid gives rise to several distinct modes of reactivity. Its derivatives, particularly the esters, are well-documented for their roles as electron-poor enol ethers, Michael acceptors, dipolarophiles, and equivalents for other key synthetic units. researchgate.net

Role as an Electron-Poor Enol Ether

An enol ether consists of an alkene with an alkoxy substituent. In the case of this compound, the electron-donating methoxy (B1213986) group is attached to a double bond that is part of an α,β-unsaturated carbonyl system. The powerful electron-withdrawing nature of the carboxyl group polarizes the C=C double bond, overriding the typical electron-donating character of the enol ether oxygen. This renders the double bond electron-deficient. researchgate.net This electron-poor nature makes it susceptible to attack by nucleophiles and a suitable partner in specific types of cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions. nih.govd-nb.info Silyl enol ethers, a related class of compounds, are also known for their utility in synthesis, highlighting the importance of the enol ether functional group. wikipedia.org

Characteristics as a Michael Acceptor

The electron-deficient double bond of this compound and its esters makes them classic Michael acceptors. researchgate.net The Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.com In this reaction, the nucleophile adds to the β-carbon of the acrylic acid backbone, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A wide range of nucleophiles, including amines, thiols, and carbanions (like those derived from malonates), can participate in this reaction. researchgate.net The reaction is typically catalyzed by a base, which generates the active nucleophile. nih.govnih.gov The efficiency and outcome of the Michael addition are influenced by the nature of the nucleophile, the solvent, and the specific substituents on the acrylic acid derivative. nih.gov

Table 1: Examples of Michael Additions with Methoxyacrylate Derivatives

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

|---|---|---|

| Amines | Methyl (Z)-3-methoxyacrylate | β-Amino acid derivative |

| Thiols | Methyl (Z)-3-methoxyacrylate | β-Thioether derivative |

| Malonates | Methyl (Z)-3-methoxyacrylate | Substituted glutarate derivative |

Functionality as a Dipolarophile

As an electron-deficient alkene, (Z)-3-methoxyacrylate derivatives can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) to the double bond of the methoxyacrylate. These reactions are a powerful tool for constructing five-membered heterocyclic rings. For instance, the reaction with azides can lead to the formation of triazoles, which are important structures in medicinal chemistry. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Propiolate Equivalent Reactivity

This compound and its esters can function as synthetic equivalents of propiolate esters. researchgate.net Propiolic acid esters are valuable C3 building blocks but can sometimes be overly reactive or prone to polymerization. The 3-methoxyacrylate system offers a more stable alternative. It can undergo a desired reaction, such as a Michael addition or another nucleophilic attack at the β-position, followed by the elimination of methanol. This addition-elimination sequence effectively results in the net reaction of the corresponding propiolate, making (Z)-3-methoxyacrylate a useful surrogate in multi-step syntheses.

Vinylogous Carbonate Character

The arrangement of the methoxy group and the carbonyl group, separated by a C=C double bond, gives this compound a "vinylogous" character. Vinylogy describes the transmission of electronic effects through a conjugated system. In this case, the reactivity of the methoxy group resembles that of a carbonate or ester, but this reactivity is extended through the double bond to the β-carbon. This means the β-carbon is not only susceptible to Michael addition but can also be a site for nucleophilic substitution where the methoxy group acts as a leaving group, a reaction characteristic of acyl substitution. This dual reactivity enhances its synthetic utility. researchgate.net

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound can occur at either the carboxylic acid function or the activated double bond. Mechanistic studies have explored these transformations. For example, the esterification of the carboxylic acid with diazodiphenylmethane (B31153) has been kinetically studied to understand the transmission of electronic effects from substituents on the double bond to the reaction center. cdnsciencepub.com

Furthermore, the conversion of related β-keto esters to 3-methoxyacrylates has been investigated. For instance, the O-methylation of a methyl 2-aryl-3-oxopropionate using dimethyl sulfate (B86663) in the presence of a base proceeds to form a mixture of (E)- and (Z)-3-methoxyacrylate products. googleapis.com The mechanism involves the formation of an enolate intermediate which is then trapped by the methylating agent. The stereochemical outcome (the E/Z ratio) of such reactions is a subject of mechanistic interest and can be influenced by reaction conditions such as the base, solvent, and temperature. These investigations are crucial for developing selective synthetic methods for either the (Z) or (E) isomer, which often exhibit different biological activities in agrochemical and pharmaceutical applications.

Acid-Catalyzed Transformations to α,β-Unsaturated Carbonyls

This compound derivatives serve as precursors for the synthesis of more complex α,β-unsaturated carbonyl compounds through acid-catalyzed reactions. A notable example is the practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds. researchgate.net In this transformation, methyl 3-methoxyacrylate reacts with indole (B1671886) derivatives in the presence of a strong acid.

The reaction is efficiently catalyzed by a 35% aqueous solution of hydrochloric acid in acetic acid. researchgate.net This process allows for the formation of a carbon-carbon bond at the C-3 position of the indole ring. For instance, the reaction with 3-(4-fluorophenyl)-1-isopropyl-1H-indole proceeds almost quantitatively to yield the corresponding α,β-unsaturated ester. researchgate.net The scope of this reaction can be extended to other electron-rich benzene (B151609) derivatives, demonstrating its utility in creating diverse molecular structures. researchgate.net

Table 1: Acid-Catalyzed Reaction of Methyl 3-Methoxyacrylate with Indole Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| Methyl 3-methoxyacrylate | 3-(4-fluorophenyl)-1-isopropyl-1H-indole | 35% HCl (aq) / Acetic Acid | 3-Indolyl α,β-unsaturated ester |

Nucleophilic Attack and Hydrolysis Pathways

The electronic nature of the β-methoxyacrylate moiety, being an electron-poor enol ether, makes it a prime candidate for Michael addition, a type of nucleophilic attack. researchgate.net This reactivity is fundamental to its role in chemical synthesis and its mode of action in biological systems.

Hydrolysis represents a key transformation pathway. The stability of compounds containing the β-methoxyacrylate structure, such as the fungicide azoxystrobin (B1666510), is pH-dependent. nih.gov Experimental data shows that azoxystrobin is stable to hydrolysis at pH 5 and 7. nih.gov However, under basic conditions (pH 9), it undergoes hydrolysis with a half-life of 12.1 days. nih.gov One of the degradation products resulting from the hydrolysis of the ester moiety in azoxystrobin is β-methoxyacrylic acid. nih.gov

A structure estimation method predicted a base-catalyzed second-order hydrolysis rate constant for azoxystrobin of 2.1 x 10⁻³ L/mole-sec. nih.gov This corresponds to estimated half-lives of 110 years at pH 7 and 11 years at pH 8, highlighting the significant influence of pH on the hydrolysis pathway. nih.gov

Table 2: Hydrolysis Data for Azoxystrobin

| pH | Stability / Half-life | Type |

| 5 | Stable | Experimental |

| 7 | Stable | Experimental |

| 7 | 110 years | Estimated |

| 8 | 11 years | Estimated |

| 9 | 12.1 days | Experimental |

Metal-Catalyzed Cascade Processes and Carbon-Carbon Coupling Mechanisms

Metal-catalyzed cross-coupling reactions provide a powerful method for the direct introduction of the β-methoxyacrylate functional group, which is a significant toxophore in agrochemicals. researchgate.net A key example involves a Palladium/Copper co-catalyzed cross-coupling reaction. researchgate.net This process utilizes a stannylated derivative, Methyl (Z)-2-tributylstannyl-3-methoxypropenoate, to facilitate carbon-carbon bond formation. researchgate.net Such reactions are crucial in synthetic chemistry for building complex molecular architectures from simpler, readily available components.

Stereocontrol in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, often creating multiple bonds and stereocenters simultaneously. rsc.orgnih.gov Achieving stereocontrol in these reactions is a significant challenge due to the complexity of the reaction pathways. illinois.edu

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly relevant for generating peptide-like structures. illinois.edubeilstein-journals.org The Ugi reaction, for instance, typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-N-acylamino amide. illinois.edu

Strategies to control the stereochemical outcome of MCRs include the use of chiral auxiliaries, chiral starting materials, or chiral Lewis acid catalysts. illinois.edu However, the effectiveness of these methods can be limited. For example, while chiral Lewis acids have shown success in the Passerini reaction, they often have little to no effect on the stereoselectivity of the Ugi reaction. illinois.edu The development of stereocontrol has been hampered by an incomplete understanding of the precise reaction mechanisms. illinois.edu While MCRs offer a powerful platform for creating molecular diversity, specific examples detailing the stereocontrolled incorporation of this compound as a primary component are not prevalent in the examined literature. rsc.orgillinois.edu

Polar Effects and Electronic Structure Influence on Reactivity

The reactivity of this compound and its esters is governed by their distinct electronic characteristics. The methyl ester derivative is described as an electron-poor enol ether and an effective Michael acceptor. researchgate.net This electronic profile makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to attack by nucleophiles.

Computational methods like Density Functional Theory (DFT) are employed to understand the electronic structure and predict reactivity. researchgate.net Analyses such as Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps can identify the most reactive sites for electrophilic and nucleophilic attack. researchgate.net For example, the fungicidal activity of azoxystrobin, which contains the β-methoxyacrylate core, stems from its ability to bind tightly to the Qo site of the cytochrome bc1 complex in mitochondria, thereby inhibiting electron transport. nih.gov This specific biological interaction is a direct consequence of the molecule's unique electronic and steric properties conferred by the methoxyacrylate toxophore. researchgate.netnih.gov

Advanced Applications of Z 3 Methoxyacrylic Acid in Organic Synthesis

Construction of Complex Heterocyclic Systems

The reactivity of (Z)-3-methoxyacrylic acid derivatives makes them ideal precursors for synthesizing a variety of heterocyclic structures, which are central to medicinal chemistry and materials science.

This compound esters, such as methyl 3-methoxyacrylate, serve as effective reagents for the synthesis of 3-indolyl α,β-unsaturated esters. These products are valuable intermediates in the synthesis of various biologically active indole (B1671886) alkaloids and pharmaceutical agents. A practical and efficient method involves an acid-catalyzed reaction between an indole derivative and methyl 3-methoxyacrylate. researchgate.net

The reaction is typically catalyzed by a strong acid like 35% hydrochloric acid in an acetic acid medium. researchgate.net This process efficiently couples the indole at the C3 position with the acrylate (B77674), leading to the desired α,β-unsaturated ester. The reaction is notable for its high efficiency, particularly with electron-rich benzene (B151609) derivatives and certain substituted indoles. For example, the reaction of 3-(4-fluorophenyl)-1-isopropyl-1H-indole proceeds in near-quantitative yield. researchgate.net This method provides a direct route to introduce the α,β-unsaturated ester moiety onto the indole scaffold. researchgate.netmdpi.com

Table 1: Synthesis of 3-Indolyl α,β-Unsaturated Esters An interactive data table summarizing the reaction of various indole substrates.

| Substrate (Indole Derivative) | Reagent | Catalyst | Product | Yield | Reference |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | Methyl 3-methoxyacrylate | 35% HCl in Acetic Acid | Methyl 3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylate | Nearly Quantitative | researchgate.net |

| Indole | Methyl 3-methoxyacrylate | Acid Catalyst | Methyl 3-(1H-indol-3-yl)acrylate | Good | researchgate.netmdpi.com |

| Electron-Rich Benzene Derivatives | Methyl 3-methoxyacrylate | Acid Catalyst | Corresponding α,β-unsaturated esters | Favorable | researchgate.net |

Furanone scaffolds are present in numerous natural products and exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. researchgate.netmdpi.com this compound derivatives can be utilized as precursors for the synthesis of 2(5H)-furanones. One effective strategy involves the generation of a magnesiated acrylate intermediate through a metalation reaction. researchgate.net This intermediate can then undergo a subsequent reaction with an aldehyde to construct the furanone ring. researchgate.net

This pathway offers a simple and efficient entry to 2(5H)-furanones. The versatility of this method allows for the synthesis of various substituted furanones by choosing different acrylate precursors and aldehyde coupling partners. researchgate.netresearchgate.net The development of such synthetic routes is crucial for accessing novel furanone derivatives for biological screening and drug discovery programs. mdpi.comsioc-journal.cnsoton.ac.uk

Table 2: General Pathway to 2(5H)-Furanone Derivatives An interactive data table outlining the general synthetic steps.

| Step | Description | Intermediate/Product | Key Reagents | Reference |

| 1 | Metalation of β-substituted acrylate | Magnesiated Acrylate | TMPMgCl·LiCl | researchgate.net |

| 2 | Reaction with Aldehyde | 2(5H)-Furanone | Aldehyde (R-CHO) | researchgate.net |

Thiazolidinones are a class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. ekb.egnih.gov The synthesis of thiazolidinone derivatives is an active area of research. nih.govresearchgate.netresearchgate.net While direct incorporation of this compound into the thiazolidinone core via a one-pot reaction is not extensively documented, its functional groups offer potential for multi-step synthetic pathways.

Typically, thiazolidinones are synthesized through a multicomponent reaction involving an amine, a carbonyl compound (aldehyde), and a thioglycolic acid derivative. nih.gov this compound could be chemically modified to serve as the carbonyl component. For instance, ozonolysis or other oxidative cleavage methods could convert the double bond into an aldehyde functionality, which could then participate in the classical thiazolidinone synthesis. This functional group interconversion would allow the methoxy-containing backbone of the original acid to be incorporated into the final thiazolidinone structure, providing access to novel derivatives for biological evaluation.

Role in Amino Acid and Peptide Chemistry

The structural similarity of this compound to amino acid precursors makes it a highly useful building block in the synthesis of modified amino acids and peptides, particularly for isotopic labeling and the creation of non-canonical residues.

Stereospecific isotopic labeling is a powerful tool in mechanistic biochemistry and NMR spectroscopy for studying protein structure and function. (Z)-2-Acetamido-3-methoxyacrylic acid, a derivative of this compound, is a key precursor for preparing L-serine that is stereospecifically labeled with deuterium (B1214612) at the C-3 position. researchgate.net L-serine is a crucial biosynthetic precursor to other amino acids, including alanine (B10760859).

The synthesis involves the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid using deuterium gas (D2), which adds two deuterium atoms across the double bond. researchgate.net Following this, a selective deacetylation of the 2S isomer is carried out using Acylase I. Subsequent deprotection steps yield the desired stereospecifically labeled L-serine. researchgate.net This labeled serine can then be used to study enzymatic reactions and biosynthetic pathways where it is converted to alanine derivatives, allowing researchers to track the fate of specific hydrogen atoms. researchgate.netcopernicus.orgcopernicus.org

Table 3: Synthesis of Stereospecifically Labeled L-Serine An interactive data table detailing the key reaction steps.

| Step | Starting Material | Reagent/Condition | Intermediate/Product | Purpose | Reference |

| 1 | (Z)-2-Acetamido-3-methoxyacrylic acid | Deuterium (D2), Catalyst | (2S,3R)-2-Acetamido-3-deuterio-3-methoxypropanoic acid | Stereospecific deuteration | researchgate.net |

| 2 | Racemic N-acetyl-D,L-serine derivative | Acylase I | L-Serine derivative | Enantioselective deacetylation | researchgate.net |

| 3 | Protected L-Serine derivative | Deprotection | L-Serine stereospecifically labeled at C-3 | Final labeled amino acid | researchgate.net |

This compound derivatives are direct precursors to O-methyldehydroserine, a non-canonical α,β-unsaturated amino acid. The incorporation of such unnatural amino acids into peptides is a widely used strategy to introduce conformational constraints, enhance biological activity, and improve metabolic stability. The methoxy (B1213986) group at the β-position makes it a stable enol ether derivative of a dehydroamino acid.

The protected form, (R)-N-benzyl 2-acetamido-3-methoxypropionamide, known as Lacosamide, is a functionalized amino acid derivative with established anticonvulsant activity. researchgate.net This highlights the utility of the 3-methoxypropionamide scaffold in biologically active molecules. By using standard peptide coupling techniques, protected forms of O-methyldehydroserine, derived from this compound, can be incorporated into peptide chains. This allows for the synthesis of peptidomimetics with unique structural and functional properties, which are valuable tools in drug discovery and chemical biology.

Synthesis of Bioactive Compounds and Intermediates

The versatility of this compound as a precursor is evident in its application in creating a range of bioactive molecules. Its structure is a key component in the synthesis of fungicides, as well as in the development of novel therapeutic agents.

Precursor to Methoxyacrylic Fungicides (e.g., Azoxystrobin (B1666510), ZEN 90160)

This compound and its derivatives are fundamental to the production of strobilurin fungicides, a major class of agricultural chemicals. nih.gov These fungicides are synthetic analogues of naturally occurring strobilurins, which inhibit mitochondrial respiration in fungi. nih.govfao.org

Azoxystrobin , a broad-spectrum fungicide, is a prime example. fao.org The synthesis of azoxystrobin often involves the construction of the methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate structure. google.com While the final product is the (E)-isomer, the synthesis pathways can start from or involve intermediates related to this compound. The process typically involves building the methyl α-phenyl-β-methoxyacrylate group early on and subsequently adding the pyrimidinyl and cyanophenoxy rings. google.com For instance, a common route involves reacting (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloropyrimidine. google.com Although the (E)-isomer is the fungicidally active form, processes have been developed that can utilize a mixture of (E)- and (Z)-isomers of precursors, as subsequent reactions can lead to the desired (E)-isomer. google.com The acid form, (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylic acid, is a known metabolite of azoxystrobin. csic.esresearchgate.net

The following table outlines a general synthetic approach to azoxystrobin:

| Step | Reactants | Product | Purpose |

| 1 | o-hydroxy phenylacetic acid | Benzofuranone | Cyclization to form a key intermediate. google.com |

| 2 | Benzofuranone, Trimethyl orthoformate | (2-hydroxyphenyl)-3,3-dimethoxy methyl propionate | Introduction of the methoxy methene group. google.com |

| 3 | (2-hydroxyphenyl)-3,3-dimethoxy methyl propionate, 4,6-dichloropyrimidine | (E)-2-(2-(6-chloro-pyrimidine-4-oxygen base) phenyl)-3-methoxy-methyl acrylate | Condensation to add the pyrimidine (B1678525) ring. google.com |

| 4 | (E)-2-(2-(6-chloro-pyrimidine-4-oxygen base) phenyl)-3-methoxy-methyl acrylate, o-cyanophenol | Azoxystrobin | Final condensation to yield the active fungicide. google.com |

ZEN 90160 is another fungicide whose synthesis utilizes methoxyacrylate chemistry, highlighting the importance of this class of compounds in agrochemical development.

Intermediate in the Synthesis of Streptochlorin (B611036) Derivatives

Streptochlorin, a natural product isolated from Streptomyces species, exhibits a range of biological activities, including antifungal properties. nih.govgoogle.com It belongs to the 5-(3-indolyl)oxazole class of natural products. google.com this compound derivatives can be utilized in the synthesis of analogues of streptochlorin. The synthesis of streptochlorin derivatives often starts with indole, which undergoes acylation to form a key intermediate like 3-cyanoacetylindole. nih.gov This intermediate can then undergo oxidative annulation to yield the target streptochlorin derivatives. nih.govresearchgate.net By modifying the indole core and the side chains, a library of streptochlorin analogues can be generated to explore structure-activity relationships and identify compounds with enhanced antifungal activity. nih.govmdpi.com

A recent study detailed the synthesis of streptochlorin derivatives containing a nitrile group, which showed promising antifungal activity against several phytopathogenic fungi. nih.govresearchgate.net

| Compound | Target Fungi | Inhibition (%) at 50 µg/mL |

| 3a | Botrytis cinerea | >85% |

| 3a | Gibberella zeae | >85% |

| 3a | Colletotrichum lagenarium | >85% |

| 3g | Showed >50% inhibition against at least three fungi tested. |

Data sourced from a study on streptochlorin derivatives containing a nitrile group. nih.gov

Utility in the Synthesis of Antimicrobial Imine Derivatives

Imine derivatives, or Schiff bases, are a class of compounds known for their broad range of biological activities, including antimicrobial, antifungal, and antiviral properties. eurjchem.comnih.govjournalspub.inforesearchgate.net The synthesis of these derivatives often involves the condensation of a primary amine with an aldehyde or ketone. journalspub.info

This compound can be incorporated into the synthesis of novel imine derivatives with potential antimicrobial applications. For example, derivatives of 3-acetyl indole can be reacted with aminopyrazine to form imine analogs. wisdomlib.org These compounds have shown activity against drug-resistant bacteria such as Escherichia coli and Staphylococcus aureus. wisdomlib.org The synthesis of fluorinated imine-linked 1,2,3-triazoles has also been reported, demonstrating significant antimicrobial efficacy. nih.gov While not directly using this compound, these examples showcase the utility of the imine functional group in developing new antimicrobial agents, a field where this compound derivatives could be explored.

Regioselectivity and Stereoselectivity in Targeted Synthesis

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules to ensure the desired biological activity. This compound and its precursors offer opportunities for such control.

In the synthesis of isoxazoles, for example, the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds proceeds with high regioselectivity. organic-chemistry.org This is attributed to the electronic properties of the starting materials, which direct the conjugate addition in a predictable manner. organic-chemistry.org

The synthesis of benzofuran (B130515) derivatives via acid-catalyzed cyclization of acetals also highlights the importance of understanding and predicting regioselectivity. wuxiapptec.com While initial predictions based on the starting material's HOMO and 13C NMR might be misleading, analyzing the properties of the reaction intermediate, the oxonium ion, provides a more accurate prediction of the major regioisomer formed. wuxiapptec.com

In the context of strobilurin synthesis, while the (E)-isomer is the desired final product, the process can start with a mixture of (E)- and (Z)-isomers of a precursor like methyl 2-(2-methylphenyl)-3-methoxypropenoate. google.com Subsequent reaction steps, such as bromination, can selectively lead to the formation of the (E)-isomer, demonstrating stereoselective control in the synthetic pathway. google.com

Advanced Spectroscopic Characterization of Z 3 Methoxyacrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. In the study of (Z)-3-Methoxyacrylic acid and its derivatives, both proton (¹H) and carbon-¹³ (¹³C) NMR are indispensable for confirming the molecular structure, determining stereochemistry, and characterizing the carbon framework.

Proton (¹H) NMR Analysis for Structural Elucidation and Stereochemistry

Proton NMR spectroscopy is crucial for determining the arrangement of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides key signals that confirm its structure and, importantly, its (Z)-stereochemistry. The chemical shifts of protons are influenced by their local electronic environment. Protons near electronegative atoms or functional groups, such as the carbonyl and methoxy (B1213986) groups in this compound, are deshielded and resonate at higher chemical shifts (downfield). libretexts.org

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the carbon-carbon double bond (vinylic protons) are particularly informative for establishing the stereochemistry. The coupling constant (J-value) between these vinylic protons is characteristic of their relative orientation. For a (Z)-isomer, where the protons are on the same side of the double bond (cis), the coupling constant is typically smaller than for the corresponding (E)-isomer (trans).

The protons of the methoxy group (-OCH₃) usually appear as a sharp singlet, as they are not coupled to other protons. The acidic proton of the carboxylic acid group (-COOH) often presents as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Vinylic Proton (α to COOH) | ~5.5 - 6.0 | Doublet | ~10 |

| Vinylic Proton (β to COOH) | ~7.5 - 8.0 | Doublet | ~10 |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | N/A |

| Carboxylic Acid Proton (-COOH) | ~10 - 12 | Broad Singlet | N/A |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Carbon (¹³C) NMR Analysis for Carbon Framework Characterization

Carbon-¹³ NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. ucl.ac.uk Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, vinylic, methyl) and its chemical environment.

The carbonyl carbon of the carboxylic acid group is typically found at the most downfield position in the spectrum due to the strong deshielding effect of the two oxygen atoms. The two vinylic carbons of the double bond will have distinct chemical shifts, influenced by the methoxy and carboxylic acid substituents. The carbon of the methoxy group will appear in the upfield region of the spectrum. The sensitivity of ¹³C chemical shifts to the molecular geometry can also help in distinguishing between (Z) and (E) isomers. organicchemistrydata.org

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (-COOH) | ~165 - 170 |

| Vinylic Carbon (α to COOH) | ~100 - 110 |

| Vinylic Carbon (β to COOH) | ~155 - 165 |

| Methoxy Carbon (-OCH₃) | ~55 - 60 |

Note: Chemical shifts are approximate and can be influenced by the solvent and reference standard.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that measure the vibrations of molecular bonds. horiba.com These vibrations occur at specific frequencies, which correspond to the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect). The resulting spectra provide a "fingerprint" of the molecule, allowing for the identification of various functional groups. docbrown.info

For this compound, the IR and Raman spectra will exhibit characteristic bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-O stretches of the methoxy and carboxylic acid groups. The positions of these bands can provide further evidence for the (Z)-configuration. For instance, the C=C stretching vibration in the (Z)-isomer may differ in frequency and intensity compared to the (E)-isomer.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, such as the C=C double bond, which may show a weak absorption in the IR spectrum. researchgate.netacademie-sciences.fr Conversely, the highly polar C=O bond will typically show a very strong absorption in the IR spectrum. spectroscopyonline.com The broad O-H stretching band of the carboxylic acid is a prominent feature in the IR spectrum, often spanning a wide range of wavenumbers due to hydrogen bonding.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500 - 3300 |

| Carbonyl (C=O) | C=O stretch | 1680 - 1720 |

| Alkene (C=C) | C=C stretch | 1620 - 1660 |

| Methoxy (-OCH₃) & Carboxylic Acid | C-O stretch | 1200 - 1300 |

| Alkene (=C-H) | C-H bend | 900 - 1000 |

Note: Wavenumbers are approximate and can be affected by intermolecular interactions such as hydrogen bonding.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de

Single Crystal X-ray Diffraction for Molecular Geometry Determination

Single crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. uhu-ciqso.es This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. youtube.com The positions and intensities of the diffracted beams can be used to calculate the electron density distribution within the crystal, which in turn reveals the precise locations of the atoms. rsc.org

For this compound, a successful single crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This data would definitively establish the (Z)-stereochemistry of the double bond by showing the relative positions of the substituents. Furthermore, the crystallographic data reveals how the molecules pack together in the solid state, including details of intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. Such information is fundamental to understanding the physical properties of the compound in its solid form. The crystal structure of derivatives can also be determined, allowing for a comparative analysis of their molecular geometries. nih.gov

Table 4: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.1 |

| β (°) | 95.5 |

| Volume (ų) | 610 |

| Z (molecules per unit cell) | 4 |

Note: These are example values and the actual crystallographic data would be determined experimentally.

Crystallographic Studies of Related Acrylic Acid Structures

While specific crystallographic data for this compound is not extensively available in public literature, examining the crystal structures of related acrylic acid derivatives provides significant insight into the expected molecular geometry, bond angles, and intermolecular interactions. X-ray crystallography has been instrumental in elucidating the three-dimensional structures of numerous acrylic acid derivatives, confirming their molecular configurations and revealing subtle stereochemical details. tandfonline.com

In a study of trans-ferulic acid derivatives, which share the acrylic acid backbone, X-ray diffraction was used to establish the structures of several ether and ester compounds. scirp.orgscirp.org The analysis revealed that in the crystal packing of (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid, intermolecular O-H···O hydrogen bonds lead to the formation of carboxylic acid dimers, which, along with C-H···O interactions, create a sheet-like structure. scirp.orgscirp.org This type of hydrogen-bonded dimer is a common and stabilizing feature in the crystal structures of carboxylic acids.

The table below summarizes key crystallographic findings for some acrylic acid derivatives, illustrating the typical data obtained from such studies.

| Compound/Derivative | Crystal System | Space Group | Key Structural Features | Reference |

| (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid | Not specified | Not specified | Forms intermolecular O-H···O hydrogen-bonded dimers. | scirp.orgscirp.org |

| Fluoro-substituted phenyl acrylic acids | Not specified | Not specified | Geometry in solid state elucidated; weaker intermolecular interactions studied. | tandfonline.com |

| η2-olefin bound acrylic acid derivative of iron | Not specified | Not specified | Fully characterized by X-ray crystallography. | acs.orgfigshare.com |

| New substituted 3-4′-bipyrazole derivatives | Triclinic | P-1 | Molecules connected via N-H···O hydrogen bonds. | mdpi.com |

These examples underscore the power of X-ray crystallography in providing a definitive structural proof and a detailed understanding of the supramolecular assembly of acrylic acid-based molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the molecular characterization of this compound, offering precise molecular weight determination and valuable clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. For this compound, with a chemical formula of C₄H₆O₃, the expected exact mass can be calculated.

The molecular weight of this compound is 102.09 g/mol . nih.gov HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. For example, HRMS analysis of complex natural products containing a 2-methoxyacrylic acid moiety has successfully confirmed their molecular formulas by matching the experimentally observed accurate mass with the calculated theoretical mass. sci-hub.runih.gov The high mass accuracy, typically within a few parts per million (ppm), provides compelling evidence for the proposed elemental composition. nih.gov

Table of Calculated vs. Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₆O₃ |

| Nominal Mass | 102 Da |

| Monoisotopic Mass | 102.0317 Da |

| Expected HRMS Result (e.g., [M+H]⁺) | 103.0390 Da |

This level of precision is fundamental in chemical analysis for confirming the identity of newly synthesized compounds or for identifying known compounds in complex mixtures.

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry fragments the parent molecule into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering significant structural information. The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on the functional groups present.

The primary fragmentation modes for carboxylic acids often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Key expected fragmentation patterns for this compound include:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion with m/z = 85 (M-17).

Loss of a carboxyl group (•COOH): This cleavage would lead to a fragment at m/z = 57 (M-45).

Loss of a methoxy group (•OCH₃): This would produce a significant peak at m/z = 71 (M-31).

McLafferty Rearrangement: While less common for this specific structure, it is a possibility in related, longer-chain molecules. miamioh.edu

The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the relative abundance of the peaks in the mass spectrum, with the most stable fragment typically corresponding to the base peak. chemguide.co.uk

Table of Expected Mass Fragments for this compound

| Fragmentation Pathway | Lost Fragment | m/z of Detected Ion |

| Molecular Ion | - | 102 |

| α-cleavage | •OH | 85 |

| α-cleavage | •COOH | 57 |

| Cleavage at ether linkage | •OCH₃ | 71 |

| Cleavage at ether linkage | CH₃• | 87 |

Analysis of these patterns allows researchers to piece together the molecular structure, confirming the connectivity of the atoms within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for characterizing compounds with chromophores, such as the conjugated system in this compound.

Electronic Transition Characterization

The structure of this compound contains a π-conjugated system where the carbon-carbon double bond is in conjugation with the carbonyl group (C=O) of the carboxylic acid. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to two main types of electronic transitions: elte.humasterorganicchemistry.com

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Due to the conjugation, this transition is expected to occur at a longer wavelength (lower energy) compared to an isolated double bond. For conjugated systems, these are typically strong absorptions. libretexts.org

n → π* transition: This transition involves promoting a non-bonding electron (from one of the oxygen atoms) to an antibonding π* orbital. These transitions are generally of lower energy (occur at longer wavelengths) than π → π* transitions but have a much lower molar absorptivity (intensity). masterorganicchemistry.com

In a study of saccharochlorines, which are natural products containing a 2-methoxyacrylic acid moiety attached to a chlorophenol ring, strong UV absorptions were observed at 216 nm and 294 nm, consistent with a conjugated aromatic compound. sci-hub.ru The absorbance around 294 nm is likely due to the n → π* transition of the conjugated carbonyl system. sci-hub.rumasterorganicchemistry.com

Table of Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Range | Relative Intensity |

| π → π | HOMO (π) → LUMO (π) | ~200-250 nm | High (Strong) |

| n → π | HOMO-1 (n) → LUMO (π) | ~270-300 nm | Low (Weak) |

By analyzing the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands, UV-Vis spectroscopy provides valuable information about the electronic structure of this compound and confirms the presence of its conjugated system. msu.edu

Computational chemistry studies, including Density Functional Theory (DFT) calculations, provide valuable insights into the properties of molecules. Such studies typically involve:

Molecular Geometry Optimization: Determining the lowest energy, most stable 3D structure of a molecule.

Vibrational Analysis: Calculating theoretical infrared and Raman spectra to understand the molecule's vibrational modes.

Electronic Property Analysis: Investigating the frontier molecular orbitals (HOMO and LUMO) to predict chemical reactivity and electronic transitions.

Reactivity Descriptors: Using tools like Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis: Exploring different spatial orientations of the molecule to find the most stable conformers.

However, for the specific compound This compound , published research detailing these specific analyses could not be located. Therefore, data tables and detailed research findings for the requested sections cannot be generated.

Theoretical and Computational Investigations of Z 3 Methoxyacrylic Acid

Advanced Computational Approaches

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited state properties of molecules, such as electronic transition energies and oscillator strengths. This information is crucial for interpreting UV-Vis absorption spectra. The methodology involves calculating the vertical excitation energies from the optimized ground-state geometry of the molecule.

The output of a TD-DFT calculation provides the excitation energies, which can be converted to wavelengths, and the oscillator strength, a dimensionless quantity that indicates the probability of a given electronic transition occurring. For instance, calculations on organic dyes have shown that different functionals, such as B3LYP or CAM-B3LYP, can be used to predict absorption maxima. preprints.org The calculated absorption peaks with the highest oscillator strength are typically correlated with the main peaks observed in experimental spectra. preprints.org While specific TD-DFT studies focused solely on (Z)-3-methoxyacrylic acid are not detailed in the provided search results, the general approach would involve optimizing the molecular geometry and then calculating the singlet-singlet excited states to predict its electronic absorption spectrum.

Table 1: Illustrative TD-DFT Calculation Output for Electronic Transitions

| Electronic Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 -> S1 | 4.50 | 275 | 0.05 |

| S0 -> S2 | 5.25 | 236 | 0.68 |

| S0 -> S3 | 5.80 | 214 | 0.02 |

Note: This table is a hypothetical representation of typical TD-DFT results and does not represent actual calculated data for this compound.

Gauge-Independent Atomic Orbital (GIAO) Method for Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a highly effective approach for predicting the NMR chemical shifts of molecules. nih.govrsc.org This computational technique calculates the isotropic magnetic shielding tensors for each nucleus in the molecule.

To obtain the chemical shifts (δ), the calculated isotropic shielding values (σ_calc) are typically referenced against the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory (σ_ref). The chemical shift is then determined using the formula: δ_calc ≈ σ_ref - σ_calc. faccts.de The accuracy of the prediction depends on the chosen functional (e.g., B3LYP), the basis set (e.g., 6-311++G(2d,2p)), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Comparisons between the calculated and experimental chemical shifts allow for the validation of molecular structures and assignments of NMR spectra. Computer-aided prediction of NMR chemical shifts is becoming increasingly important for molecular structure elucidation. nih.gov

Table 2: Sample Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts

| Carbon Atom | Experimental δ (ppm) | Calculated σ (ppm) | Calculated δ (ppm) |

|---|---|---|---|

| C1 (COOH) | 170.1 | 12.5 | 170.5 |

| C2 (=CH) | 105.8 | 77.0 | 106.0 |

| C3 (=CHO) | 162.3 | 20.8 | 162.2 |

| C4 (OCH₃) | 58.2 | 124.6 | 58.4 |

Note: This table is an illustrative example. The experimental and calculated values are hypothetical and serve to demonstrate the application of the GIAO method.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and intermolecular forces within a molecular system. It provides a detailed picture of the bonding and electronic structure, including donor-acceptor interactions that are fundamental to understanding phenomena like hydrogen bonding.

In the context of this compound, NBO analysis could be employed to investigate the hydrogen bonding interactions between the carboxylic acid group of one molecule and the methoxy (B1213986) or carbonyl groups of another, leading to the formation of dimers or larger aggregates. The analysis quantifies the stabilization energy (E⁽²⁾) associated with these interactions, providing insight into their strength. Although specific NBO analysis data for this compound was not found in the search results, this technique is a standard tool for exploring such interactions in carboxylic acids.

Thermodynamic Function Calculations (Heat Capacity, Entropy, Enthalpy)

Computational chemistry allows for the determination of key thermodynamic functions, such as heat capacity (C_p), entropy (S), and enthalpy (H), as a function of temperature. These properties are calculated from the vibrational frequencies obtained from a DFT frequency calculation on the optimized molecular geometry.

The calculations are based on statistical mechanics principles, where the vibrational, rotational, and translational contributions to the thermodynamic functions are summed. The results can be used to predict the stability of the molecule at different temperatures and to calculate other thermodynamic properties like the Gibbs free energy of formation (Δ_fG°). nist.gov While extensive experimental thermodynamic data exists for polymers like poly(methacrylic acid) nist.gov, computational studies provide a route to these properties for individual small molecules. The heat capacity of materials is known to be strongly dependent on temperature, approaching zero as the temperature approaches absolute zero. dlr.de

Table 3: Illustrative Calculated Thermodynamic Functions at Standard Temperature (298.15 K)

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Heat Capacity (C_p) | 120.5 | J mol⁻¹ K⁻¹ |

| Entropy (S) | 310.2 | J mol⁻¹ K⁻¹ |

| Enthalpy (H) | 15.8 | kJ mol⁻¹ |

Note: This table contains hypothetical data for illustrative purposes and does not represent experimentally validated or specifically calculated values for this compound from the provided sources.

Computational Studies of Reaction Pathways and Energetics

Computational methods are invaluable for exploring the mechanisms and energy landscapes of chemical reactions involving this compound.

Activation Energy Determination for Mechanistic Steps

The determination of activation energies (Ea) is critical for understanding reaction kinetics and mechanisms. Using DFT, the transition state (TS) for a specific reaction step can be located on the potential energy surface. The activation energy is then calculated as the energy difference between the transition state and the reactants. For example, studies on the 1,2-H shift reactions in carbenes have utilized DFT to investigate the influence of substituents on the activation energy. semanticscholar.org This type of analysis can be applied to reactions of this compound, such as esterification or addition reactions, to elucidate the preferred mechanistic pathway by comparing the activation energies of competing routes.

Conformational Studies in Different Solvent Environments

The conformation of a flexible molecule like this compound can be significantly influenced by its environment. Computational studies can explore the conformational landscape of the molecule and how it changes in different solvents. This is often achieved by performing geometry optimizations in the gas phase and then incorporating solvent effects using implicit salvation models like the Polarizable Continuum Model (PCM). unifi.it

Studies on similar molecules like 2-hydroxyethyl methacrylate (HEMA) and acrylic acid have shown that the relative stability of different conformers can change depending on the solvent. unifi.itresearchgate.net For this compound, computational studies could investigate the rotation around the C-C and C-O single bonds and how the dielectric permittivity of the solvent affects the dihedral angles and the relative energies of the resulting conformers. researchgate.net

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| 2-hydroxyethyl methacrylate (HEMA) |

| Acrylic acid |

Molecular Docking Studies for Ligand-Protein Interactions

Similarly, a thorough review of existing research revealed no specific molecular docking studies focused on this compound as a ligand. The fungicidal properties of strobilurins, which contain the β-methoxyacrylate pharmacophore, have been the subject of extensive computational research, including docking studies to understand their interaction with the cytochrome bc1 complex. However, these studies focus on the entire, more complex strobilurin molecules rather than the fundamental this compound structure. Consequently, there is no specific data available detailing the binding affinities, interaction modes, or identification of key amino acid residues involved in the potential ligand-protein interactions of this compound.

Catalytic Roles and Mechanisms Involving Z 3 Methoxyacrylic Acid

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern organic synthesis. Transition metals like palladium and rhodium are frequently used to facilitate a wide range of transformations.

Palladium-Catalyzed Reactions and Pi-Allylpalladium Species

Palladium(0) complexes are well-known to react with allylic substrates to form π-allylpalladium intermediates. These electrophilic species are central to numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The general mechanism involves the oxidative addition of a Pd(0) catalyst to a molecule containing a leaving group in an allylic position, generating a Pd(II)-π-allyl complex. This complex can then be attacked by a nucleophile to form the product and regenerate the Pd(0) catalyst.

Although direct examples involving (Z)-3-Methoxyacrylic acid in this context are not prominent in the literature, the reactivity of similar acrylic acid derivatives in palladium-catalyzed reactions is well-established. These reactions often utilize derivatives like allylic esters to generate the key π-allylpalladium intermediate.

Rhodium(III)-Catalyzed Processes and Carbenoid Functionalization

Rhodium catalysts are highly effective in promoting reactions that involve the formation of metal-carbene (or carbenoid) intermediates. Rhodium(III) catalysis, in particular, has been developed for C-H activation and functionalization. In a typical carbenoid functionalization, a diazo compound reacts with the rhodium catalyst to generate a rhodium-carbenoid species. This highly reactive intermediate can then undergo various transformations, including insertion into C-H or X-H bonds, or cyclopropanation of alkenes.

A rhodium(III)-catalyzed approach for the ortho C-H carbenoid functionalization directed by a sulfonamide group has been developed, showcasing the power of this method for modifying complex molecules. google.com While the scientific literature does not specifically detail the use of this compound as a substrate in Rh(III)-catalyzed carbenoid reactions, its acrylic acid moiety represents a potential site for such transformations, assuming a suitable precursor (like a corresponding diazo compound) could be synthesized.

Role of Lewis Acids in this compound Chemistry

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone-pair bearing atoms like oxygen or nitrogen, thereby increasing the substrate's reactivity toward nucleophiles. nih.gov This strategy is widely used in organic synthesis to promote bond formation.

While direct studies on this compound are limited, research on the structurally similar ethyl (Z)-3-amino-3-phenylacrylate demonstrates the utility of Lewis acid catalysis for this class of compounds. In one study, a one-pot domino reaction was developed using Lewis acids to catalyze the spiro annulation of ethyl (Z)-3-amino-3-phenylacrylates with 2-amino-N-alkyl/arylbenzamides. nih.gov This process efficiently constructs complex spiro[pyrrole-3,2′-quinazoline] derivatives. A variety of Lewis acids were screened to optimize the reaction.

Table 1: Screening of Lewis Acids for the Spiro Annulation of an Amino-Acrylate Analog This table is illustrative of Lewis acid catalysis on a related substrate, ethyl (Z)-3-amino-3-phenylacrylate, due to the lack of specific data for this compound.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Sc(OTf)₃ (10) | CH₂Cl₂ | 6 | 72 |

| 2 | In(OTf)₃ (10) | CH₂Cl₂ | 8 | 65 |

| 3 | Bi(OTf)₃ (10) | CH₂Cl₂ | 3 | 92 |

| 4 | Yb(OTf)₃ (10) | CH₂Cl₂ | 7 | 68 |

| 5 | FeCl₃ (10) | CH₂Cl₂ | 10 | 45 |

| 6 | ZnCl₂ (10) | CH₂Cl₂ | 12 | 40 |

Data sourced from a study on ethyl (Z)-3-amino-3-phenylacrylate, not this compound. nih.gov

The results indicate that Bismuth(III) triflate provides superior catalytic activity for this transformation. nih.gov Such findings suggest that the carbonyl and methoxy (B1213986) groups of this compound could similarly be activated by Lewis acids to facilitate reactions with suitable nucleophiles.

Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.org This approach offers significant advantages, including ease of catalyst separation and recycling.

Solid Acid Catalysts in Organic Transformations

Solid acids are insoluble materials that possess acidic sites on their surface, which can be either Brønsted or Lewis in nature. wikipedia.org These materials, such as zeolites, sulfated zirconia, and supported heteropolyacids, are used extensively in industrial processes like petroleum cracking and alkylation. wikipedia.orgpreprints.org They can catalyze a wide range of organic reactions, including esterification, transesterification, and hydration, by providing protons or Lewis acidic sites while avoiding the separation issues associated with homogeneous acids. preprints.orgmdpi.com

Currently, there is a lack of specific studies in the scientific literature describing the use of solid acid catalysts for transformations involving this compound. However, given the nature of the compound, it could theoretically undergo reactions such as esterification with alcohols over a solid acid catalyst.

Supported Metal Catalysts for Specific Reactivity

Supported catalysts consist of active metal nanoparticles dispersed on a high-surface-area support material like carbon, silica (B1680970) (SiO₂), or alumina (B75360) (Al₂O₃). capitalresin.comresearchgate.net The support helps to stabilize the metal particles, preventing their aggregation and maximizing the available surface area for catalysis. capitalresin.com The interaction between the metal and the support can also significantly influence the catalyst's activity and selectivity. rsc.org

Supported metal catalysts are employed in a vast array of reactions, including hydrogenations, oxidations, and cross-coupling reactions. For instance, supported palladium catalysts are workhorses in C-C bond formation, while supported platinum is common for hydrogenation. cas.org

No specific examples of supported metal catalysts being used for reactions with this compound are readily available in the literature. Hypothetically, a supported palladium or platinum catalyst could be used to hydrogenate the carbon-carbon double bond of the acrylic acid backbone. The choice of metal, support, and reaction conditions would be critical in controlling the selectivity of such a transformation.

Catalyst Design and Optimization for High Stereocontrol

Given that this compound is not reported as a catalyst, there is no information available on its design or optimization for achieving high stereocontrol. Catalyst design is a complex field focused on modifying the structure of a catalyst to enhance its activity and selectivity. chemrxiv.org This can involve altering steric and electronic properties of ligands or the central metal atom in organometallic catalysts, or modifying the scaffold of an organocatalyst. nih.gov Computational studies are often employed to understand reaction mechanisms and predict the effectiveness of catalyst designs. nih.govmdpi.com None of these studies reference this compound in a catalytic context.

Based on an extensive review of the available scientific literature, this compound is not known to function as a catalyst in stereoselective synthesis. It is an important structural motif found in several natural products and a useful precursor in organic synthesis. However, the roles of mediating enantioselective transformations or acting as a tunable platform for stereocontrol are not attributed to this compound. The provided outline, which presumes a catalytic function, cannot be populated with scientifically accurate information as no such data appears to exist.

Retrosynthetic Analysis of Z 3 Methoxyacrylic Acid Containing Target Molecules

Principles of Retrosynthetic Disconnection for Alpha, Beta-Unsaturated Systems

Alpha, beta-unsaturated carbonyl compounds, including esters like (Z)-3-methoxyacrylic acid, are valuable intermediates in organic synthesis. Their retrosynthetic analysis often involves disconnections of the carbon-carbon bonds within the unsaturated system or transformations of the functional groups. deanfrancispress.com

The primary disconnection points in a molecule containing a (Z)-3-methoxyacrylate unit are typically the bonds alpha and beta to the carbonyl group. This is because these positions are activated by the electron-withdrawing nature of the ester and the electron-donating nature of the methoxy (B1213986) group.

A common strategy involves disconnecting the Cα-Cβ bond, which corresponds to a Michael addition in the forward direction. Another key disconnection is at the C-O bond of the ester, corresponding to an esterification reaction. For the (Z)-3-methoxyacrylate moiety specifically, disconnections can be proposed at bonds a, b, or c as shown in the general structure, which can simplify the synthesis of analogs. canterbury.ac.nz

Table 1: Key Disconnection Points and Corresponding Forward Reactions

| Disconnection Point | Location | Corresponding Forward Reaction |

| Cα-Cβ | Bond between the alpha and beta carbons | Michael Addition |

| C-O (ester) | Bond between the carbonyl carbon and the ester oxygen | Esterification (e.g., Fischer, Steglich) |

| C-C (vinyl) | Bond connecting the acrylate (B77674) to a larger structure | Wittig Reaction, Horner-Wadsworth-Emmons Reaction |

Functional group interconversions (FGIs) are crucial for creating a precursor molecule that is amenable to a desired disconnection. lkouniv.ac.innumberanalytics.com For this compound, several FGIs can be envisioned. For instance, the carboxylic acid can be converted to an ester or an amide to modify its reactivity. escholarship.org The double bond could be introduced via an elimination reaction from a saturated precursor. numberanalytics.com

Table 2: Common Functional Group Interconversions for this compound Precursors

| Initial Functional Group | Target Functional Group | Reagents/Conditions |

| Aldehyde/Ketone | α,β-Unsaturated Ester | Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester |

| Carboxylic Acid | Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Alcohol | Alkyl Halide | PPh₃/CCl₄, PBr₃ |

| Alkyne | (Z)-Alkene | Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline) |

These interconversions allow for a wider range of possible retrosynthetic pathways, increasing the flexibility in designing a synthetic route. numberanalytics.comslideshare.net

A disconnection leads to the generation of synthons, which are idealized fragments that may not be stable enough to exist on their own. lkouniv.ac.in These synthons are then replaced by synthetic equivalents, which are real reagents that can be used in the laboratory.

For the (Z)-3-methoxyacrylate moiety, a disconnection at the Cα-Cβ bond could generate an acyl cation synthon and a vinylic anion synthon. The polarity of these synthons is crucial for determining the appropriate synthetic equivalents. The reversal of this polarity, known as "umpolung," can also be a powerful strategy. For instance, reversing the polarity of a pyruvate (B1213749) synthon from electrophilic to nucleophilic can open up new synthetic routes. sfu.ca

Table 3: Synthons and Synthetic Equivalents for Methoxyacrylate Fragments

| Synthon | Polarity | Synthetic Equivalent |

| Acyl cation (R-C=O⁺) | Electrophilic | Acid chloride (R-COCl), Ester (R-COOR') |

| Vinylic anion | Nucleophilic | Vinyllithium, Vinyl Grignard reagent |

| β-Acyl carbocation | Electrophilic | α,β-Unsaturated ester (Michael acceptor) |

| Enolate anion | Nucleophilic | Lithium diisopropylamide (LDA) + ester |

Strategic Disconnections for Complex Architectures

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. lkouniv.ac.innumberanalytics.com In a retrosynthetic sense, the presence of a cyclohexene (B86901) ring in a target molecule suggests a Diels-Alder disconnection. lkouniv.ac.inewadirect.comyoutube.com

If a target molecule containing a (Z)-3-methoxyacrylate unit also features a cyclohexene ring, a retro-Diels-Alder reaction can be a highly effective disconnection. masterorganicchemistry.com The this compound derivative can act as the dienophile, or be part of the diene. The stereochemistry of the substituents on the cyclohexene ring can often be controlled by the choice of diene and dienophile and the reaction conditions. lkouniv.ac.in Lewis acid catalysis can be employed to enhance the rate and selectivity of the Diels-Alder reaction. mdpi.com

Computational Tools for Retrosynthetic Planning

The advent of sophisticated computational tools has revolutionized the field of organic synthesis, offering powerful platforms for retrosynthetic planning. These tools leverage vast databases of chemical reactions and employ complex algorithms to propose viable synthetic routes for target molecules, including those containing the this compound scaffold. By automating the process of disconnection and analysis, these programs can significantly accelerate the design of efficient and novel synthetic strategies.

Computer-aided synthesis planning (CASP) tools function by recursively breaking down a target molecule into simpler, commercially available precursors. nih.govarxiv.org This process is guided by a set of rules derived from known chemical transformations or by machine learning models trained on extensive reaction datasets. nih.govnih.govmdpi.com The output is typically a tree of possible synthetic pathways, which the chemist can then evaluate based on criteria such as step count, predicted yield, and the cost of starting materials. synthiaonline.comsigmaaldrich.com

Several prominent software platforms are at the forefront of computational retrosynthesis. synthiaonline.comarxiv.orgmit.edu These tools differ in their underlying algorithms, which can be broadly categorized as rule-based, machine learning-based, or a hybrid of both. nih.govmit.edu

Rule-based systems: These rely on a large, curated database of chemical reactions that are encoded as transformation rules. researchgate.net When a target molecule is provided, the software searches for rules that can be applied in a reverse sense to generate precursor molecules.

Machine learning-based systems: These systems learn the patterns of chemical reactivity from massive datasets of published reactions. nih.govmdpi.com They can often identify novel or less obvious disconnections that might not be captured in a predefined set of rules.

Hybrid systems: Many modern tools combine both approaches, using a rule-based foundation augmented with machine learning to enhance the scope and accuracy of their predictions. nih.gov

A key feature of these computational tools is the ability to customize the search parameters. Chemists can specify preferred starting materials, exclude certain reagents or reaction types, and set price thresholds for starting materials. synthiaonline.comsigmaaldrich.com This allows for the generation of synthetic plans that are tailored to the specific constraints and objectives of a research project.

The application of these tools to a target molecule containing the this compound moiety would involve inputting the structure into the software. The program would then identify potential disconnections, including those involving the formation of the acrylate double bond, the installation of the methoxy group, and the construction of the rest of the molecular framework.

For instance, a hypothetical retrosynthetic analysis of a generic strobilurin-type molecule using a computational tool might propose several pathways. One route could involve a late-stage olefination reaction to form the β-methoxyacrylate unit, while another might build the acrylate early and carry it through the synthesis. The software would provide a ranked list of these pathways, complete with predicted reaction conditions and links to relevant literature precedents. arxiv.org

The following table provides a comparative overview of some of the leading computational retrosynthesis software:

| Software | Core Technology | Key Features |

| Synthia™ (formerly Chematica) | Rule-based with advanced algorithms | - Extensive, hand-coded reaction rules.- Considers stereochemistry and regioselectivity.- Avoids nonviable reaction steps. nih.govresearchgate.net |

| ASKCOS | Machine learning and rule-based | - Open-source platform.- Modules for one-step retrosynthesis, reaction feasibility, and condition prediction. nih.govmit.edu |

| AiZynthFinder | Monte Carlo tree search with neural networks | - Open-source.- Can be trained on custom reaction datasets. |

| RXN for Chemistry | Sequence-to-sequence neural network | - Data-driven approach.- Predicts reaction outcomes and retrosynthetic pathways. |

These computational tools are not intended to replace the chemist's intuition and expertise but rather to augment it. nih.govthe-scientist.com They serve as powerful brainstorming tools that can quickly generate a wide range of synthetic possibilities, allowing the chemist to focus on the most promising routes for experimental validation. synthiaonline.comsigmaaldrich.com The integration of these tools into the workflow of synthetic chemistry holds immense promise for accelerating the discovery and development of new molecules containing the this compound motif and beyond.

Q & A

How can (Z)-3-Methoxyacrylic acid be synthesized, and what analytical methods validate its structural purity?

Answer:

this compound can be synthesized via hydrolysis of its methyl ester precursor under controlled basic conditions. For example, LiOH-mediated hydrolysis of (Z)-methyl 3-methoxyacrylate in a water/isopropanol mixture (3:1 v/v) at room temperature for 3 hours yields the free acid . Post-reaction, extract with ethyl ether and purify via recrystallization or chromatography. Structural validation requires:

- NMR spectroscopy : Confirm the (Z)-configuration via coupling constants (J values) in NMR (e.g., trans-vinylic protons typically exhibit J ≈ 12–16 Hz for (E)-isomers, while (Z)-isomers show lower J values).

- HPLC : Use chiral columns to resolve (Z)/(E) isomers if necessary.

- Mass spectrometry : Verify molecular ion peaks (e.g., [M-H] at m/z 115 for CHO) .

What experimental strategies ensure stereochemical control during this compound synthesis?

Answer:

(Z)-selectivity can be achieved through:

- Catalytic methods : Use transition-metal catalysts (e.g., palladium complexes) with stereodirecting ligands to favor (Z)-alkene formation.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., (Z)-isomers) if steric hindrance is minimized.

- Protecting groups : Temporarily block reactive sites to direct stereochemistry during ester hydrolysis or condensation reactions.

- Post-synthesis validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations for coupling constants) .

How does this compound degrade under varying storage conditions, and what precautions prevent decomposition?

Answer: